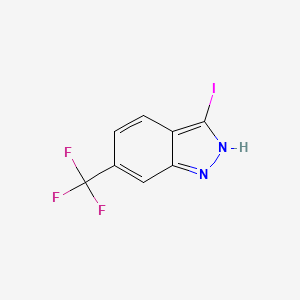

3-Iodo-6-(trifluoromethyl)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPPCBLAYCXFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646709 | |

| Record name | 3-Iodo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-27-4 | |

| Record name | 3-Iodo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Iodo-6-(trifluoromethyl)-1H-indazole synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-Iodo-6-(trifluoromethyl)-1H-indazole

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a key building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and its strategic functionalization with a trifluoromethyl group at the C6 position and an iodine atom at the C3 position creates a versatile intermediate for further molecular elaboration. The trifluoromethyl group enhances metabolic stability and binding affinity, while the C3-iodo substituent serves as an essential handle for transition-metal-catalyzed cross-coupling reactions. This document details a robust two-step synthetic pathway, beginning with the construction of the 6-(trifluoromethyl)-1H-indazole core, followed by a highly regioselective electrophilic iodination. The causality behind experimental choices, mechanistic insights, and detailed procedural steps are provided to enable researchers in drug development to reliably produce this valuable compound.

Introduction: Strategic Importance in Drug Discovery

The Indazole Scaffold: A Privileged Core

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its unique structure allows it to act as a versatile scaffold, capable of interacting with a wide range of biological targets.[1][2] This has led to the development of numerous compounds with significant pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[2] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most synthetically targeted form.[2][3]

Synergistic Effects of Trifluoromethyl and Iodo Functionalization

The strategic introduction of specific functional groups onto the indazole core is a key tactic in drug design to modulate a molecule's physicochemical and pharmacological profile.

-

Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity to target proteins.[1][4]

-

Iodo (-I) Group: Halogenation, particularly iodination, is a critical tool for synthetic diversification. The carbon-iodine bond at the C3 position of the indazole ring is an exceptionally useful synthetic handle.[1] It is an excellent precursor for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira cross-couplings, enabling the construction of complex molecular architectures.[1][5]

This compound: A Versatile Synthetic Intermediate

The title compound, this compound, combines these strategic features. It serves as a highly valuable building block for creating libraries of novel indazole derivatives. The trifluoromethyl group at C6 locks in desirable drug-like properties, while the C3-iodine provides a reactive site for introducing further molecular diversity, making it a focal point for academic and industrial research.

Synthetic Strategy and Retrosynthetic Analysis

The most logical and efficient approach to synthesizing this compound involves a two-step sequence:

-

Formation of the Indazole Core: Secure the 6-(trifluoromethyl) substitution pattern by starting with a commercially available precursor that already contains this moiety. The cyclization of 2-amino-4-(trifluoromethyl)benzonitrile is a direct and effective method for constructing the desired 6-(trifluoromethyl)-1H-indazole intermediate.[1]

-

Regioselective C3-Iodination: Perform a late-stage electrophilic aromatic substitution on the pre-formed indazole ring. This ensures precise control over the position of the iodine atom. The C3 position of the 1H-indazole ring is electronically activated and is the preferred site for electrophilic attack.

This strategy avoids potential issues with controlling regioselectivity if one were to attempt to introduce the trifluoromethyl group onto a pre-existing iodo-indazole.

Synthesis Protocol and Mechanistic Rationale

The synthesis is presented as a two-step process, with detailed explanations for the choice of reagents and conditions.

Step 1: Synthesis of 6-(Trifluoromethyl)-1H-indazole

The construction of the indazole ring is achieved via a copper-catalyzed oxidative N-N bond formation from 2-amino-4-(trifluoromethyl)benzonitrile. This method involves the in situ formation of a ketimine intermediate followed by cyclization.[2]

Reaction: 2-amino-4-(trifluoromethyl)benzonitrile + Organometallic Reagent → [Ketimine Intermediate] → 6-(Trifluoromethyl)-1H-indazole

Causality and Justification:

-

Starting Material: 2-amino-4-(trifluoromethyl)benzonitrile is selected as it directly installs the required -CF₃ group at the correct position (which will become C6 of the indazole).

-

Catalyst: Copper(II) acetate [Cu(OAc)₂] is an effective and economical catalyst for mediating the N-N bond formation required for the cyclization step.[2]

-

Oxidant: Molecular oxygen (from air) often serves as the terminal oxidant in these copper-catalyzed reactions, making the process environmentally benign.[2]

Step 2: Regioselective Iodination of 6-(Trifluoromethyl)-1H-indazole

The final product is obtained through the direct iodination of the intermediate at the C3 position. This is an electrophilic aromatic substitution reaction.

Reaction: 6-(Trifluoromethyl)-1H-indazole + N-Iodosuccinimide (NIS) → this compound

Causality and Justification:

-

Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation. It is an easy-to-handle, solid electrophilic iodine source that provides a milder and often more selective alternative to using molecular iodine (I₂).[1]

-

Regioselectivity: The C3 position of the 1H-indazole nucleus is the most nucleophilic carbon and is thus preferentially attacked by the electrophilic iodine species generated from NIS. The electron-withdrawing trifluoromethyl group at C6 further deactivates the benzene portion of the ring system towards electrophilic attack, reinforcing the selectivity for the C3 position on the pyrazole ring.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is typically used to facilitate the dissolution of the starting materials and promote the reaction.

Detailed Experimental Procedures

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step 1: Synthesis of 6-(Trifluoromethyl)-1H-indazole

(Procedure adapted from general copper-catalyzed indazole syntheses[2])

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-(trifluoromethyl)benzonitrile (1.0 eq).

-

Add a suitable organometallic reagent (e.g., methylmagnesium bromide, 1.2 eq) in an appropriate solvent like THF under an inert atmosphere (N₂ or Ar) at 0 °C to form the intermediate ketimine.

-

After formation of the imine is complete (monitored by TLC), add Copper(II) acetate (Cu(OAc)₂, 0.1 eq) and switch the atmosphere to air (or bubble O₂ through the solution).

-

Heat the reaction mixture to reflux in a solvent like toluene for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-(Trifluoromethyl)-1H-indazole.

Step 2: Synthesis of this compound

(Procedure based on established C3-iodination methods[1])

-

To a round-bottom flask, dissolve 6-(Trifluoromethyl)-1H-indazole (1.0 eq) in DMF.

-

Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the consumption of the starting material by TLC.

-

Once the reaction is complete, pour the mixture into water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

-

The resulting crude solid can be purified by recrystallization or by column chromatography to afford pure this compound.

Data Presentation: Reagent Summary

| Step | Reagent | Molar Eq. | Purpose |

| 1 | 2-amino-4-(trifluoromethyl)benzonitrile | 1.0 | Starting Material |

| 1 | Organometallic Reagent (e.g., MeMgBr) | 1.2 | Imine Formation |

| 1 | Copper(II) Acetate [Cu(OAc)₂] | 0.1 | Catalyst |

| 2 | 6-(Trifluoromethyl)-1H-indazole | 1.0 | Substrate |

| 2 | N-Iodosuccinimide (NIS) | 1.1 | Iodinating Agent |

Expected yields for such reactions typically range from moderate to good (60-85%), contingent upon precise execution and purification.

Workflow Visualization

The overall synthetic pathway is summarized in the following diagram.

Caption: Synthetic workflow for this compound.

Conclusion

This guide outlines a scientifically sound and efficient two-step synthesis for this compound. The strategy leverages a robust copper-catalyzed cyclization to form the indazole core, followed by a highly regioselective C3-iodination using N-Iodosuccinimide. By explaining the rationale behind the chosen reagents and conditions, this protocol provides researchers with the necessary technical details and foundational understanding to confidently synthesize this crucial intermediate for application in pharmaceutical research and development.

References

-

Gaba, M., Singh, S., & Mohan, C. (2014). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 19(9), 13269-13307. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Zhang, Z., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 78(21), 11030-11036. Available at: [Link]

- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.

-

Patsnap. (n.d.). Synthesis method of 6-iodo-1H-indazole. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 546-557. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions. Molecules, 25(18), 4299. Available at: [Link]

Sources

- 1. This compound | 1000341-27-4 | Benchchem [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

Physicochemical properties of 3-Iodo-6-(trifluoromethyl)-1H-indazole

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-6-(trifluoromethyl)-1H-indazole

For Research Use Only. Not for human or veterinary use.

Authored by: A Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its strategic value lies in the unique combination of the indazole scaffold, a known "privileged structure" in medicinal chemistry, with two key functional groups: an iodine atom at the C3 position and a trifluoromethyl group at the C6 position.[1][2] The indazole core is present in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6]

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance critical pharmacokinetic and pharmacodynamic properties.[7][8] Its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[9][10] The carbon-fluorine bonds are exceptionally strong, making the -CF3 group resistant to metabolic degradation and often leading to a longer drug half-life.[9][10]

Simultaneously, the iodine atom at the C3 position serves as a versatile synthetic handle. The carbon-iodine bond is an excellent precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of molecular diversity to build complex drug candidates.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and field-proven experimental protocols for its characterization.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for guiding formulation development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1000341-27-4 | [1][11][12][13] |

| Molecular Formula | C₈H₄F₃IN₂ | [11][12][13][14] |

| Molecular Weight | 312.03 g/mol | [1][11][13][14] |

| Appearance | White to light brown solid | [12] |

| Boiling Point | 352.0 ± 37.0 °C at 760 mmHg | [14] |

| Density | 2.1 ± 0.1 g/cm³ | [14] |

| Flash Point | 166.7 ± 26.5 °C | [14] |

| logP (Octanol-Water Partition Coefficient) | 3.72 | [14] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | [15] |

| Hydrogen Bond Donors | 1 | [15] |

| Hydrogen Bond Acceptors | 4 | [15] |

| Storage Conditions | 2-8°C, protect from light | [11][12] |

Note: Some values, such as melting point, are not consistently reported in publicly available literature and may require experimental determination.

Structural and Synthetic Considerations

The synthesis of this compound involves the strategic construction of the indazole core followed by regioselective functionalization at the C3 and C6 positions.[1] The introduction of the trifluoromethyl group can be achieved using various modern trifluoromethylation reagents.[1] The subsequent iodination at the C3 position is a critical step. N-Iodosuccinimide (NIS) is a commonly employed and effective electrophilic iodinating agent for such transformations on activated heteroaromatic systems.[1]

The diagram below illustrates the general synthetic logic for accessing this key intermediate.

Sources

- 1. This compound | 1000341-27-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnrjournal.com [pnrjournal.com]

- 7. nbinno.com [nbinno.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. 3-IODO-6-(TRIFLUOROMETHYL) (1H)INDAZOLE | 1000341-27-4 [amp.chemicalbook.com]

- 13. This compound - CAS:1000341-27-4 - Sunway Pharm Ltd [3wpharm.com]

- 14. This compound | CAS#:1000341-27-4 | Chemsrc [chemsrc.com]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Iodo-6-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 3-iodo-6-(trifluoromethyl)-1H-indazole. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven insights to offer a comprehensive resource for the structural elucidation of this and related molecules. The guide covers the predicted spectral characteristics, the influence of the iodo and trifluoromethyl substituents on chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and illustrative diagrams to facilitate a deeper understanding of the molecular structure and its NMR spectroscopic signature.

Introduction: The Significance of this compound in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The introduction of a trifluoromethyl (CF₃) group and an iodine atom at specific positions on the indazole ring, as in this compound, creates a highly versatile building block for drug discovery.[2] The CF₃ group is known to enhance metabolic stability and binding affinity, while the iodine at the C3 position serves as a convenient handle for further functionalization via cross-coupling reactions.[2]

Accurate structural characterization is paramount in the development of novel therapeutics. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.[3] This guide provides a detailed roadmap for interpreting the ¹H and ¹³C NMR spectra of this compound, enabling researchers to confidently verify its synthesis and purity.

Predicted ¹H NMR Spectral Data

While a publicly available, experimentally verified spectrum for this compound is not readily accessible, we can predict the ¹H NMR spectral data with a high degree of confidence based on the analysis of structurally similar substituted indazoles.[3][4] The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized in the table below. The spectrum is expected to be recorded in a solvent like DMSO-d₆ to allow for the observation of the exchangeable N-H proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| N-H | ~13.0 - 14.0 | broad singlet | - | The N-H proton of the indazole ring is acidic and typically appears as a broad signal at a very downfield chemical shift. |

| H4 | ~8.0 - 8.2 | doublet | J ≈ 8.5 - 9.0 Hz | Deshielded by the anisotropic effect of the pyrazole ring and the electron-withdrawing CF₃ group. Coupled to H5. |

| H5 | ~7.5 - 7.7 | doublet of doublets | J ≈ 8.5 - 9.0 Hz, J ≈ 1.0 - 1.5 Hz | Coupled to H4 (ortho-coupling) and H7 (meta-coupling). |

| H7 | ~7.8 - 8.0 | singlet or narrow doublet | J ≈ 1.0 - 1.5 Hz | Deshielded by the pyrazole ring. May appear as a singlet or a narrow doublet due to small meta-coupling with H5. |

Key Insights into the ¹H NMR Spectrum:

-

Downfield Aromatic Protons: The protons on the benzene ring (H4, H5, and H7) are expected to resonate in the downfield region (7.5-8.2 ppm), which is characteristic of aromatic protons.[5]

-

Influence of the CF₃ Group: The electron-withdrawing nature of the trifluoromethyl group at the C6 position will deshield the adjacent protons, particularly H5 and H7, causing them to shift further downfield.

-

Coupling Pattern: The expected coupling pattern (a doublet, a doublet of doublets, and a singlet/narrow doublet) is a key diagnostic feature for confirming the substitution pattern on the indazole ring.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The predicted chemical shifts are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | ~90 - 95 | The iodine atom at C3 exerts a strong shielding effect (heavy atom effect), causing a significant upfield shift for this carbon. |

| C3a | ~140 - 142 | Bridgehead carbon of the fused ring system. |

| C4 | ~122 - 124 | Aromatic CH carbon. |

| C5 | ~120 - 122 | Aromatic CH carbon. |

| C6 | ~125 - 128 (quartet) | Carbon bearing the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). |

| C7 | ~110 - 112 | Aromatic CH carbon. |

| C7a | ~120 - 122 | Bridgehead carbon of the fused ring system. |

| CF₃ | ~123 - 125 (quartet) | The carbon of the trifluoromethyl group will also be a quartet with a large one-bond C-F coupling constant (¹JCF). |

Key Insights into the ¹³C NMR Spectrum:

-

The C3 Signal: The most upfield signal in the aromatic region is predicted to be C3, due to the heavy atom effect of iodine. This is a highly diagnostic peak for confirming the position of the iodine substituent.

-

The C6 and CF₃ Quartets: The carbons directly attached to the fluorine atoms (C6 and the CF₃ carbon itself) will appear as quartets in the proton-decoupled spectrum due to ¹JCF coupling. The magnitude of this coupling constant is typically large (around 270-280 Hz).

-

DEPT Experiments: To definitively assign the CH carbons (C4, C5, and C7) and the quaternary carbons (C3, C3a, C6, and C7a), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

4.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize a wide range of organic compounds and allows for the observation of the exchangeable N-H proton.[3] Chloroform-d (CDCl₃) is another common option.

-

Concentration: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

4.2. NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Angle | 30-45° | 30-45° |

| Acquisition Time | 2-4 s | 1-2 s |

| Relaxation Delay | 2-5 s | 2-5 s |

| Number of Scans | 16-64 | 1024-4096 |

| Spectral Width | 16 ppm | 240 ppm |

4.3. 2D NMR Experiments

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity between H4 and H5.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons.

Visualization of Molecular Structure and Key NMR Correlations

To aid in the visualization of the molecular structure and the expected NMR correlations, the following diagrams are provided.

Caption: Recommended workflow for the complete NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the predicted chemical shifts, coupling constants, and the influence of the key functional groups, researchers can confidently utilize NMR spectroscopy to verify the structure and purity of this important synthetic intermediate. The detailed experimental protocol and the recommended use of 2D NMR techniques will ensure the unambiguous assignment of all signals, thereby upholding the highest standards of scientific integrity in drug discovery and development.

References

- Dennler, E.B. (1967). The nuclear magnetic resonance spectra of substituted indazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

-

(PDF) 13 C NMR of indazoles - ResearchGate. (2016, April 7). Retrieved from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. (n.d.). Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Iodo-6-(trifluoromethyl)-1H-indazole

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic introduction of specific substituents can dramatically influence a molecule's pharmacological profile, including its metabolic stability, binding affinity, and bioavailability. 3-Iodo-6-(trifluoromethyl)-1H-indazole (Molecular Formula: C8H4F3IN2, Exact Mass: 311.9371 u) is a prime example of such a highly functionalized building block.[2][3][4] The trifluoromethyl (CF3) group is a well-known bioisostere for other groups and can enhance metabolic stability and binding affinity, while the iodo-group at the 3-position serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions.[1]

Given its pivotal role as an intermediate in the synthesis of complex pharmaceutical compounds, including kinase inhibitors, the ability to unequivocally identify and characterize this compound is paramount.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[5][6] This guide provides a comprehensive, in-depth look at the mass spectrometric analysis of this key intermediate, from first principles to advanced method validation, grounded in established scientific literature and regulatory expectations.

Core Principles: Ionization and Isotopic Signature

The successful mass spectrometric analysis of any analyte begins with the selection of an appropriate ionization technique. For a molecule like this compound, with its moderate polarity and heteroaromatic nature, Electrospray Ionization (ESI) is the most suitable method, typically operating in positive ion mode to generate the protonated molecule, [M+H]⁺.[5][6] Atmospheric Pressure Chemical Ionization (APCI) could be a secondary choice, especially for less polar analogues.[5][6]

A key identifying feature of this molecule is its distinct isotopic pattern. The presence of iodine (¹²⁷I), which is monoisotopic, and the complex pattern of the trifluoromethyl group do not obscure the characteristic carbon isotope pattern. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition by providing an experimental mass measurement with high accuracy, which should align with the calculated exact mass of the [M+H]⁺ ion (312.9449 u).[7]

Experimental Workflow: A Validated LC-MS/MS Approach

A robust and reproducible analytical method is critical in drug development.[8] The following workflow outlines a standard, field-proven approach for the analysis of this compound.

Caption: A typical LC-MS/MS workflow for the analysis of this compound.

Detailed Experimental Protocol

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Perform serial dilutions with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

The use of 0.1% formic acid is crucial as it aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.[8]

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a standard choice for small molecules of this polarity.[9]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to ensure elution of the analyte and any potential impurities. For example, 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C to ensure reproducible retention times.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: ESI in positive ion mode.

-

Scan Mode: Full scan MS to detect the [M+H]⁺ ion, followed by tandem MS (MS/MS) for structural confirmation.

-

Precursor Ion: m/z 312.94.

-

Collision Gas: Argon.

-

Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to induce fragmentation and obtain a comprehensive product ion spectrum. Triple-quadrupole or high-resolution instruments like Q-TOF are ideal for this analysis.[5][7]

-

Predicted Mass Spectrum and Fragmentation Analysis

While an experimentally derived spectrum is the gold standard, a predictive analysis based on the chemical structure and known fragmentation patterns of related compounds provides a robust hypothesis for structural confirmation.[10][11]

Physicochemical and Mass Spectrometry Data Summary

| Parameter | Value | Source |

| Molecular Formula | C8H4F3IN2 | [2][3][4] |

| Molecular Weight | 312.03 g/mol | [2][3][4] |

| Calculated Exact Mass | 311.9371 u | [2] |

| Expected [M+H]⁺ (Monoisotopic) | 312.9449 m/z | Calculated |

| Expected [M+Na]⁺ (Monoisotopic) | 334.9269 m/z | Calculated |

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 312.9) in the collision cell is driven by the stability of the resulting fragment ions. The indazole ring system, the C-I bond, and the C-CF3 bond are the most likely sites of cleavage.

Caption: Predicted MS/MS fragmentation pathway for this compound.

Rationale for Fragmentation:

-

Loss of an Iodine Radical (I•): The C-I bond is relatively weak and can undergo homolytic cleavage, leading to a prominent fragment at m/z 186.0 . This would be a radical cation of 6-(trifluoromethyl)-1H-indazole.

-

Loss of Hydrogen Iodide (HI): A common fragmentation pathway for iodo-substituted aromatic compounds is the neutral loss of HI, resulting in a fragment at m/z 185.0 .[12]

-

Loss of a Trifluoromethyl Radical (CF3•): Cleavage of the C-CF3 bond would produce a fragment ion at m/z 244.0 , corresponding to protonated 3-iodo-1H-indazole. The stability of the CF3 radical makes this a plausible fragmentation.[13][14]

-

Ring Fragmentation (Loss of HCN or N2): Heterocyclic rings like indazole can undergo characteristic ring cleavage. The loss of HCN from the pyrazole part of the indazole ring could lead to a fragment at m/z 285.9 .[10] Alternatively, cleavage with the loss of a neutral nitrogen molecule (N2) is also possible, yielding a fragment at m/z 284.9 .[15]

-

Secondary Fragmentation: The primary fragments can undergo further fragmentation. For instance, the ion at m/z 186.0 could subsequently lose a CF3 radical to yield a fragment at m/z 117.0 , corresponding to the indazole core.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

For drug development professionals, a fully validated analytical method is not just good science; it is a regulatory necessity. The validation of the LC-MS/MS method for this compound must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18]

Key Validation Parameters

| Parameter | Description and Acceptance Criteria | Rationale |

| Specificity | The ability to unequivocally assess the analyte in the presence of other components (impurities, degradation products). Peak purity should be confirmed using a photodiode array (PDA) detector or by ensuring no interfering peaks are present in blank samples. | Ensures that the signal being measured is solely from the analyte of interest.[16] |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99. | Establishes the range over which the assay is accurate and precise.[16] |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defines the operational limits of the method.[16] |

| Accuracy | The closeness of test results to the true value. Determined by spike/recovery experiments at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should typically be within 98-102%. | Demonstrates the absence of systematic error.[18] |

| Precision | The closeness of agreement among a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). The relative standard deviation (RSD) should be ≤ 2%. | Measures the random error and reliability of the method.[18] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1. | Defines the sensitivity of the method for detection purposes. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. | Defines the lower limit for reliable quantitative measurements. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase). | Provides an indication of the method's reliability during normal usage.[16] |

Conclusion

The mass spectrometric analysis of this compound is a critical step in the quality control and characterization process for this important pharmaceutical intermediate. A well-developed and validated LC-MS/MS method, utilizing electrospray ionization, provides the necessary specificity, sensitivity, and structural information to confirm its identity and purity. The predictive fragmentation analysis detailed in this guide serves as a robust framework for interpreting MS/MS data, ensuring confidence in the structural elucidation. By adhering to the principles of scientific integrity and the rigorous standards of regulatory guidelines like ICH Q2(R1), researchers and drug development professionals can generate reliable and defensible analytical data, underpinning the advancement of novel therapeutics.

References

-

ICH Harmonised Tripartite Guideline. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

- Li, F., & Le, L. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies.

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

- Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Pharmaceutical Technology.

-

Christianson, C. (2022). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

- Gu, M., & Gu, J. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques.

- Dong, M. W. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.

-

ResearchGate. Droplet nESI-MS analysis of photoredox trifluoromethylation reactions. [Link]

-

Chemsrc. This compound. [Link]

-

Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

-

Wang, H. Y., et al. (2013). Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry. [Link]

-

Wang, H. Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]

-

MDPI. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules. [Link]

-

ChemBK. 3-IODO-6-(TRIFLUOROMETHYL) (1H)INDAZOLE. [Link]

-

Semantic Scholar. Mass Spectrometry of Heterocyclic Compounds. [Link]

-

DTIC. Mass Spectrometry of Heterocyclic Compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Semantic Scholar. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

-

Takhistov, V. V., & Ponomarev, D. A. (2002). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. [Link]

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

-

Kyoto University Research Information Repository. Analysis of toxic substances by gas chromatography/multiphoton ionization/time-of-flight mass spectrometry. [Link]

-

Zhang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]

-

Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B. [Link]

-

DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

Sources

- 1. This compound | 1000341-27-4 | Benchchem [benchchem.com]

- 2. This compound | CAS#:1000341-27-4 | Chemsrc [chemsrc.com]

- 3. 3-IODO-6-(TRIFLUOROMETHYL) (1H)INDAZOLE | 1000341-27-4 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. mdpi.com [mdpi.com]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 18. altabrisagroup.com [altabrisagroup.com]

An In-depth Technical Guide to the Solubility of 3-Iodo-6-(trifluoromethyl)-1H-indazole in Organic Solvents

This guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of 3-Iodo-6-(trifluoromethyl)-1H-indazole (CAS No. 1000341-27-4)[1][2][3]. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical principles to offer robust, field-proven methodologies for generating critical solubility data.

Strategic Importance of Solubility in Drug Development

In the landscape of drug discovery, the solubility of a lead compound is a pivotal parameter that dictates its trajectory.[4][5] Poor solubility can lead to unreliable results in in vitro assays, create significant hurdles in formulation, and ultimately result in poor bioavailability, underdosing, and potential toxicity.[5][6][7] Therefore, a thorough understanding and quantitative determination of the solubility of a novel compound like this compound is not merely a data point but a cornerstone of a successful development program.

Physicochemical Profile of this compound

The solubility behavior of this compound is governed by the interplay of its constituent functional groups: the indazole core, the C3-iodo substituent, and the C6-trifluoromethyl group.

-

Indazole Core: The bicyclic indazole system possesses both a polar N-H group, capable of acting as a hydrogen bond donor, and a nonpolar aromatic ring system. This duality suggests a capacity to interact with a range of solvents.

-

Iodine Atom (C3): The iodine substituent significantly increases the molecular weight (M.Wt: 312.03 g/mol ) and the lipophilicity of the molecule.[2][3] Halogens, particularly those beyond fluorine, increase a molecule's ability to engage in London dispersion forces, which can enhance solubility in nonpolar, polarizable solvents.[8] The C-I bond is also a valuable synthetic handle for further diversification through cross-coupling reactions.[3]

-

Trifluoromethyl (CF₃) Group (C6): The CF₃ group is a powerful modulator of physicochemical properties in medicinal chemistry.[9][10] It is strongly electron-withdrawing and significantly increases lipophilicity, which is expected to enhance solubility in nonpolar organic solvents.[11][12] This group can also improve metabolic stability and binding affinity to biological targets, making it a common feature in modern pharmaceuticals.[9][11][12]

Based on this structural analysis, it is anticipated that this compound will exhibit limited aqueous solubility but favorable solubility in a range of organic solvents, particularly polar aprotic and some nonpolar solvents.

Quantitative Determination of Thermodynamic Solubility: A Validated Protocol

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for characterization.[5][13] The most reliable method for its determination is the Shake-Flask Method .[13][14][15]

Rationale for the Shake-Flask Method

The shake-flask method is designed to achieve a true equilibrium between the undissolved solid compound and the saturated solution.[15] By ensuring an excess of the solid is present and allowing sufficient time for equilibration, this method avoids the potential supersaturation issues that can arise in kinetic solubility assays, which often start from a high-concentration DMSO stock.[6][7] Quantification via High-Performance Liquid Chromatography (HPLC) provides the necessary specificity and sensitivity to accurately measure the dissolved compound, even in the presence of minor impurities.[15][16][17]

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol is designed to ensure equilibrium is reached and the resulting saturated solution is analyzed accurately without disturbing this equilibrium.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of Materials:

-

Ensure the this compound is of high purity and, if possible, characterize its solid form (e.g., crystalline, amorphous) as this can influence solubility.[4]

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Prepare a series of glass vials with screw caps.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to each vial. A typical starting point is ~5-10 mg. The key is to ensure undissolved solid remains at the end of the experiment.[15]

-

Accurately pipette a fixed volume (e.g., 1.0 mL) of the desired organic solvent into each vial. Perform this in triplicate for each solvent to ensure reproducibility.[18]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[19]

-

Agitate the suspensions for a sufficient duration to reach equilibrium. For poorly soluble compounds, this can take 24 to 48 hours or longer.[5][14] A preliminary experiment can determine the time to equilibrium by sampling at various time points (e.g., 8, 24, 48, 72 hours) until the concentration plateaus.[18]

-

-

Phase Separation:

-

Once equilibrium is reached, carefully remove the vials from the shaker and allow the undissolved solid to sediment.

-

Withdraw a portion of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter (e.g., PTFE, 0.45 µm) into a clean HPLC vial. This step is crucial to separate the saturated solution from the solid residue.[15][16] Adsorption of the compound onto the filter should be assessed and minimized.[15]

-

-

Quantification by HPLC:

-

Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) and generate a calibration curve with at least five concentration points.[16]

-

Analyze the filtered samples by a validated HPLC-UV method. The mobile phase and column should be chosen to provide good peak shape and resolution.

-

Determine the concentration of the compound in the filtrate by interpolating its peak area from the standard curve.[16]

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or µg/mL. If necessary, convert this to molarity (mol/L).

-

Report the mean solubility and standard deviation for each solvent at the specified temperature.

-

Data Summary and Interpretation

The results of the solubility assessment should be compiled into a clear, comparative format. The following table provides a template for organizing the experimental data.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | ||||

| Acetonitrile (ACN) | 25 | ||||

| Acetone | 25 | ||||

| Polar Protic | Methanol | 25 | |||

| Ethanol | 25 | ||||

| Isopropanol (IPA) | 25 | ||||

| Ethers | Tetrahydrofuran (THF) | 25 | |||

| 2-Methyltetrahydrofuran (2-MeTHF) | 25 | ||||

| Chlorinated | Dichloromethane (DCM) | 25 | |||

| Chloroform | 25 | ||||

| Aromatic | Toluene | 25 | |||

| Nonpolar | Hexanes | 25 |

Interpretation: The collected data will provide a clear solubility profile. High solubility in solvents like DMSO and DMF would be expected due to their high polarity and ability to disrupt crystal lattice forces. Good solubility in THF and DCM would align with the compound's significant lipophilic character imparted by the iodo and trifluoromethyl groups. Conversely, low solubility in nonpolar solvents like hexanes might indicate that some degree of polarity is required for effective solvation. This profile is invaluable for selecting appropriate solvents for chemical reactions, purification, and formulation development.

Conclusion

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09).

- The Role of Trifluoromethyl Groups in Chemical Intermediates.

- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025-03-26).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chemistry Stack Exchange. Why do halogen substituents make molecules more lipophilic?. (2016-10-03).

- Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024-02-15).

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Enamine. Shake-Flask Solubility Assay.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019).

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (2021-02-14).

- World Health Organization (WHO). Annex 4.

- Chemsrc. This compound | CAS#:1000341-27-4. (2025-08-25).

- ChemicalBook. 3-IODO-6-(TRIFLUOROMETHYL) (1H)INDAZOLE | 1000341-27-4.

- Benchchem. This compound | 1000341-27-4.

Sources

- 1. This compound | CAS#:1000341-27-4 | Chemsrc [chemsrc.com]

- 2. 3-IODO-6-(TRIFLUOROMETHYL) (1H)INDAZOLE | 1000341-27-4 [amp.chemicalbook.com]

- 3. This compound | 1000341-27-4 | Benchchem [benchchem.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. nbinno.com [nbinno.com]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. improvedpharma.com [improvedpharma.com]

- 18. who.int [who.int]

- 19. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

The Crystalline Architecture of 3-Iodo-6-(trifluoromethyl)-1H-indazole: A Nexus of Synthesis, Structure, and Supramolecular Chemistry

An In-depth Technical Guide:

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its presence in a multitude of pharmacologically active agents.[1][2][3] This guide delves into the structural intricacies of a particularly valuable derivative, 3-Iodo-6-(trifluoromethyl)-1H-indazole. The strategic incorporation of a trifluoromethyl (CF₃) group at the C6 position and an iodine (I) atom at the C3 position creates a molecule with profound potential. The CF₃ group is a well-established bioisostere for enhancing metabolic stability and binding affinity, while the iodo group serves as a versatile synthetic handle for extensive molecular elaboration through cross-coupling reactions.[1][4][5][6] This whitepaper provides a comprehensive examination of the synthesis, crystallographic features, and the critical non-covalent interactions that govern the solid-state architecture of this compound class. By understanding its crystal structure, researchers can gain deeper insights into its physicochemical properties, informing the rational design of next-generation therapeutics.

Strategic Imperatives in Molecular Design and Synthesis

The therapeutic efficacy of indazole-based compounds is intrinsically linked to the nature and position of their substituents. The title compound, this compound, is a testament to a deliberate molecular design strategy aimed at optimizing both biological activity and synthetic versatility.

-

The Role of the Trifluoromethyl Group: The CF₃ group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][7]

-

The Utility of the C3-Iodo Substituent: The carbon-iodine bond at the C3 position is a linchpin for synthetic diversification. It is an excellent leaving group and an active participant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][6][8] This allows for the systematic introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).

Synthesis Pathway

The synthesis of this compound is typically achieved through a regioselective iodination of the corresponding 6-(trifluoromethyl)-1H-indazole precursor. This precursor can be synthesized via the cyclization of intermediates like 4-(trifluoromethyl)phenylhydrazine.[1] The subsequent iodination at the C3 position is a critical step, often accomplished with high efficiency.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established iodination methodologies for indazole systems.[9]

-

Preparation: To a solution of 6-(trifluoromethyl)-1H-indazole (1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 equiv.).

-

Iodination: Prepare a solution of molecular iodine (I₂) (1.5 equiv.) in DMF. Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the acid.

-

Isolation: A precipitate will form. Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Experimental Protocol: Single Crystal Growth

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at an elevated temperature to achieve saturation.

-

Slow Evaporation: Cover the container with a perforated film and leave it undisturbed in a vibration-free environment. Slow evaporation of the solvent over several days should yield single crystals.

-

Vapor Diffusion (Alternative): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Crystal Structure Analysis: The Supramolecular Architecture

Molecular Geometry

The molecule consists of a planar bicyclic indazole core. The trifluoromethyl group and the iodine atom are substituents on this core.

Caption: Molecular structure of this compound.

Intermolecular Interactions and Crystal Packing

The solid-state assembly is not random; it is a highly ordered lattice governed by a hierarchy of non-covalent interactions. The interplay between strong hydrogen bonds and directional halogen bonds is the defining feature of the crystal engineering of this system.[10][15]

-

N-H···N Hydrogen Bonding: The quintessential interaction for 1H-indazoles involves the acidic proton on the N1 atom and the lone pair on the N2 atom of an adjacent molecule. This strong interaction typically leads to the formation of robust supramolecular synthons, such as dimers or extended one-dimensional chains (catemers).[12]

-

C-I···N Halogen Bonding: The iodine atom, due to the electron-withdrawing effect of the carbon atom it's attached to, possesses a region of positive electrostatic potential known as a σ-hole. This allows it to act as a halogen bond donor, forming a highly directional interaction with a halogen bond acceptor, such as the lone pair of a nitrogen atom on a neighboring molecule.[10][13] This C-I···N interaction is a powerful tool in crystal engineering for directing molecular assembly.

-

Other Interactions: While weaker, other interactions such as π-π stacking between the aromatic rings and C-H···F contacts involving the trifluoromethyl group can also contribute to the overall stability of the crystal lattice.

Caption: Key intermolecular interactions governing crystal packing.

Representative Crystallographic Data

The following table presents illustrative crystallographic parameters that could be expected for a compound of this class, based on data from similar halogenated pyrazole and indazole structures.[12]

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z (molecules/cell) | 4 |

Structure-Property Relationships in Drug Development

A detailed understanding of the crystal structure provides invaluable insights that directly impact drug development.

-

Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice influences the energy required to break it apart, which in turn affects the compound's solubility and dissolution rate—critical parameters for oral bioavailability.

-

Polymorphism: Molecules like this can potentially crystallize in multiple different forms, known as polymorphs, each with a unique crystal structure and distinct physicochemical properties. Identifying and controlling polymorphism is a regulatory requirement and is crucial for ensuring consistent product quality and performance.

-

Rational Drug Design: Knowledge of the precise 3D conformation of the molecule and its preferred intermolecular interactions can guide the design of new derivatives. For example, understanding how the indazole core participates in hydrogen bonding can inform modifications to enhance binding to a target protein's active site. The C3-iodo group provides the synthetic access to implement these design ideas.[1]

Conclusion

The crystal structure of this compound derivatives is a product of deliberate chemical design, governed by a sophisticated interplay of strong N-H···N hydrogen bonds and directional C-I···N halogen bonds. This guide has illuminated the synthetic pathway to this versatile building block and detailed the key structural features that define its solid-state architecture. For researchers in drug discovery, this structural knowledge is not merely academic; it is a foundational pillar for understanding structure-property relationships, controlling solid-state properties like polymorphism, and rationally designing future generations of indazole-based therapeutics with enhanced efficacy and developability.

References

-

Tully, D. C., et al. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry, 57(12), 5129-5140. [Link]

-

ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Leroux, F. R., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(21), 13076-13089. [Link]

-

Frontera, A., et al. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Molecules, 26(22), 7013. [Link]

-

Rooney, L., et al. (2014). Discovery, optimization, and biological evaluation of 5-(2- (trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Novartis OAK. [Link]

-

Semantic Scholar. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. (2011). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. [Link]

-

Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2538. [Link]

-

Gaikwad, D. D., et al. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 442-445. [Link]

- Google Patents. (2006). Methods for preparing indazole compounds.

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 38, 116141. [Link]

-

Sphinxsai. Molecular Iodine as an efficient catalyst for the synthesis of indazole. [Link]

-

Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5437. [Link]

-

PubChem. 4-Bromo-5-iodo-6-(trifluoromethyl)-1H-indazole. [Link]

-

Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]

-

Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1871-1896. [Link]

-

Bauza, A., et al. (2016). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 18(30), 5648-5656. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6296. [Link]

Sources

- 1. This compound | 1000341-27-4 | Benchchem [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Iodo-6-(trifluoromethoxy)-1H-indazole | Benchchem [benchchem.com]

- 7. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 14. mdpi.com [mdpi.com]

- 15. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Biological Targets of 3-Iodo-6-(trifluoromethyl)-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known and potential biological targets of 3-iodo-6-(trifluoromethyl)-1H-indazole derivatives. By synthesizing current research, we will explore the primary molecular interactions of this scaffold, delve into the key signaling pathways affected, and provide detailed, field-proven experimental protocols for target identification and validation.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1] Its unique bicyclic structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. The introduction of a trifluoromethyl group at the 6-position can enhance metabolic stability and binding affinity, while the iodine atom at the 3-position serves as a versatile handle for further chemical modifications through cross-coupling reactions.[2] This strategic functionalization has positioned derivatives of the this compound core as promising candidates for targeted therapies, particularly in oncology and immunology.

Primary Biological Target: Spleen Tyrosine Kinase (Syk)

A significant body of evidence points to Spleen Tyrosine Kinase (Syk) as a primary biological target for indazole-based inhibitors.[3] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors.[1] As such, Syk is a key mediator of allergic and inflammatory responses, making it an attractive therapeutic target for autoimmune diseases and certain hematological malignancies.[4]

The Syk Signaling Cascade: A Central Role in Immunity and Inflammation

Upon receptor activation, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. This leads to the phosphorylation and activation of Syk, which in turn initiates a cascade of downstream signaling events. These events culminate in the activation of transcription factors that drive the expression of pro-inflammatory cytokines and other mediators of the immune response.

Caption: Figure 2: Experimental Workflow for Target Validation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human Syk kinase

-

Poly(Glu,Tyr) 4:1 as a generic kinase substrate

-

ATP

-

This compound derivative (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

-

Add 2 µL of Syk kinase solution.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mix.

-

-

Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Immunoprecipitation and Western Blotting for Syk Phosphorylation

This protocol is designed to assess the inhibition of Syk phosphorylation in a cellular context.

Materials:

-

Cell line expressing Syk (e.g., Ramos cells, a human B-lymphoma cell line)

-

This compound derivative (test compound)

-

Anti-human IgM antibody (for B-cell receptor stimulation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-Syk antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-phospho-Syk (e.g., Tyr525/526) antibody for Western blotting

-

Anti-total-Syk antibody for Western blotting

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Culture Ramos cells to the desired density.

-

Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

-

Stimulate the cells with anti-human IgM for 5-10 minutes to induce Syk phosphorylation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-Syk antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-3 hours.

-

Wash the beads several times with lysis buffer.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the anti-phospho-Syk antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-Syk antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities to determine the extent of Syk phosphorylation inhibition.

Quantitative Data Summary

| Compound Class | Target Kinase | Reported IC50 (nM) | Reference |

| Pyrazolopyridine derivative of indazole | Syk | 1200 | [3] |

| Indazole-based inhibitor | VEGFR-2 | Data not specified | [5] |

| Indazole derivative | FGFR1 | 15.0 | [6] |

Note: The IC50 values are highly dependent on the specific assay conditions and the nature of the substitutions on the indazole core.

Conclusion and Future Directions

Derivatives of the this compound scaffold represent a promising class of compounds with the potential to modulate the activity of key biological targets, most notably Spleen Tyrosine Kinase. The versatile chemistry of this core allows for the generation of diverse libraries of compounds for screening and optimization. The experimental protocols outlined in this guide provide a robust framework for the identification and validation of the biological targets of these novel derivatives. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate their specific structure-activity relationships and selectivity profiles. Such studies will be instrumental in advancing these promising compounds toward clinical development for the treatment of inflammatory diseases and cancer.

References

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1000341-27-4 | Benchchem [benchchem.com]

- 3. Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

The Trifluoromethyl Group as a Key Modulator of Bioactivity in 3-Iodo-6-(trifluoromethyl)-1H-indazole: A Technical Guide for Drug Discovery Professionals

Abstract